Product packaging for Yohimbine pseudoindoxyl(Cat. No.:CAS No. 6872-98-6)

Yohimbine pseudoindoxyl

Cat. No.: B13761281
CAS No.: 6872-98-6
M. Wt: 370.4 g/mol
InChI Key: NBAZMEJNJWJAPL-UHFFFAOYSA-N
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Description

Yohimbine pseudoindoxyl is an organic compound belonging to the class of indolizidines, which are polycyclic structures featuring a bicyclic heterocycle with a nitrogen atom bridging a saturated six-membered and five-membered ring . With a chemical formula of C21H26N2O4 and an average molecular weight of 370.449 g/mol, it is characterized as a very strong basic compound . This molecule is a rearrangement product derived from yohimbine-type alkaloids, forming a spiro-pseudoindoxyl core structure . This compound holds significant value in pharmacological and neurobiological research. Studies on related pseudoindoxyl alkaloids, such as mitragynine pseudoindoxyl, have demonstrated potent activity as mixed mu opioid receptor (MOR) agonists and delta opioid receptor (DOR) antagonists . In vitro [35S]GTPγS binding assays have shown that such compounds can act as potent agonists at the MOR while failing to recruit β-arrestin-2, a signaling pathway associated with the adverse side effects of traditional opioids . This unique mechanism suggests potential for developing analgesic agents with an improved side-effect profile. Preclinical in vivo studies of related compounds have shown potent antinociceptive effects, with slower development of analgesic tolerance, limited respiratory depression and constipation, and no rewarding or aversive effects in conditioned place preference/aversion assays compared to morphine . This compound is supplied for research applications only. It is strictly intended for laboratory investigation and is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate care and in accordance with all applicable institutional and governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O4 B13761281 Yohimbine pseudoindoxyl CAS No. 6872-98-6

Properties

CAS No.

6872-98-6

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 8'-hydroxy-3-oxospiro[1H-indole-2,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-20(26)18-14-10-17-21(19(25)13-4-2-3-5-15(13)22-21)8-9-23(17)11-12(14)6-7-16(18)24/h2-5,12,14,16-18,22,24H,6-11H2,1H3

InChI Key

NBAZMEJNJWJAPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C(=O)C5=CC=CC=C5N4)O

Origin of Product

United States

Synthetic Chemistry of Pseudoindoxyls with Specific Reference to Yohimbine Pseudoindoxyl Analogs

Total Synthesis Strategies for the Pseudoindoxyl Core

The total synthesis of natural products containing the pseudoindoxyl core has been a subject of extensive research since the 1960s. rsc.org Of the twenty-eight known natural products featuring this scaffold, the total synthesis of thirteen has been successfully accomplished. rsc.orgresearchgate.net These syntheses often showcase elegant solutions to the challenges posed by the construction of the sterically congested spirocyclic system.

Initial forays into the synthesis of spiropseudoindoxyls frequently relied on biomimetic approaches, mimicking plausible biosynthetic pathways. A landmark achievement in this area was the first total synthesis of (±)-brevianamide B by the Williams group, which featured an intramolecular Diels-Alder reaction to construct the complex bicyclo[2.2.2]diazaoctane core. rsc.org

A more general and foundational strategy involved the oxidative rearrangement of corresponding 2,3-disubstituted indole (B1671886) precursors. rsc.org This transformation, typically proceeding in two steps, involves the initial oxidation of the indole to form a 3-hydroxyindolenine intermediate. This intermediate then undergoes a 1,2-alkyl shift, often promoted by acid or base, to yield the spiropseudoindoxyl core in a pinacol-type rearrangement. chim.it Foundational work from 1965 detailed the oxidative transformation of yohimbinoid alkaloids into their corresponding pseudoindoxyls, laying the groundwork for accessing this class of compounds. nih.gov

Modern synthetic chemistry has introduced a host of sophisticated and efficient methods for constructing the pseudoindoxyl core. These strategies often prioritize scalability, stereocontrol, and atom economy.

A notable recent example is the first enantioselective and scalable total synthesis of mitragynine (B136389) pseudoindoxyl. nih.govresearchgate.net This approach utilizes a protecting-group-free cascade relay process, where oxidized tryptamine (B22526) and secologanin (B1681713) analogues are combined to form the characteristic spiro-5-5-6-tricyclic system. nih.govresearchgate.net Other contemporary strategies include:

Gold-Catalyzed Cascade Reactions: Au(III)-catalysis has been employed in a one-pot cascade reaction involving the cycloisomerization of o-nitrophenylpropiolamides followed by an intramolecular dipolar cycloaddition to furnish novel tetracyclic pseudoindoxyls in high yields. acs.org

Metal-Free Approaches: A simple, metal-free method using potassium tert-butoxide (tBuOK) in dimethyl sulfoxide (B87167) (DMSO) has been developed to mediate the hydroxylation and subsequent pinacol-type rearrangement of tetrahydrocarbazole derivatives into spiropseudoindoxyls. nih.gov

Interrupted Ugi Reaction: The synthesis of 11-methoxy mitragynine pseudoindoxyl was achieved featuring an interrupted Ugi reaction, which leads to an internal attack of an electron-rich aromatic ring on an electrophilic nitrilium ion to construct the spirocyclic core. nih.gov

Cascade Michael Addition/Nucleophilic Addition-Elimination: A base-promoted route using 2-nitrobenzylidenemalonates and indoles allows for the construction of pseudoindoxyl derivatives through a cascade reaction that forms a quaternary carbon center and a five-membered ring. nih.gov

Contemporary Strategy Key Reaction Catalyst/Reagent Target/Scaffold Reference
Cascade Relay ProcessOxidized Tryptamine/Secologanin CouplingNone (Protecting-group-free)Mitragynine Pseudoindoxyl nih.govresearchgate.net
Intramolecular CascadeNitroalkyne Redox–Dipolar CycloadditionAu(III)Tetracyclic Pseudoindoxyls acs.org
Oxidative RearrangementHydroxylation/Pinacol-type RearrangementtBuOK/DMSOSpiro Pseudoindoxyl Ketones nih.gov
Interrupted Ugi ReactionNitrilium Ion Cyclization-11-Methoxy Mitragynine Pseudoindoxyl nih.gov

Enantioselective and Diastereoselective Synthesis of Pseudoindoxyl Scaffolds

Controlling the absolute and relative stereochemistry during the synthesis of complex molecules like yohimbine (B192690) pseudoindoxyl is of paramount importance. The development of enantioselective and diastereoselective methods has been a major focus in the field, enabling access to specific stereoisomers.

The yohimbine alkaloids themselves exist as four different subfamilies (normal, allo, pseudo, and epiallo) based on the stereochemistry of the D-ring. nih.gov Syntheses targeting these precursors often build in the stereochemical complexity that is later carried through to the pseudoindoxyl form. For example, a concise, enantioselective synthesis of the yohimbine alkaloids (−)-rauwolscine and (−)-alloyohimbane establishes four of the five rings and three of the five stereocenters in just two operations from a common intermediate. nih.gov

Asymmetric catalysis has become an indispensable tool for the enantioselective synthesis of chiral molecules, including pseudoindoxyls and their precursors. frontiersin.org These methods utilize small amounts of a chiral catalyst to generate enantiomerically enriched products.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have proven effective in constructing the yohimbine core. A highly enantio- and diastereoselective NHC-catalyzed dimerization and amidation/N-acyliminium ion cyclization sequence has been reported to furnish the core structure. nih.gov Additionally, an enantioselective NHC-catalyzed annulation of unsaturated aldehydes and aurones provides a direct route to pseudoindoxyl derivatives. nih.gov

Organocatalysis: Beyond NHCs, other organocatalytic strategies have been successfully applied. The first catalytic enantioselective total synthesis of (+)-yohimbine was achieved using a chiral thiourea (B124793) catalyst in a key Pictet-Spengler reaction to establish the initial stereocenter. pitt.edu Chiral phosphoric acids have also been used to catalyze multicomponent reactions to form axially chiral scaffolds. beilstein-journals.org

Catalytic Approach Catalyst Type Key Transformation Target Scaffold Reference
OrganocatalysisN-Heterocyclic Carbene (NHC)Dimerization/CyclizationYohimbine Core nih.gov
OrganocatalysisN-Heterocyclic Carbene (NHC)AnnulationPseudoindoxyls nih.gov
OrganocatalysisChiral ThioureaPictet-Spengler Reaction(+)-Yohimbine pitt.edu
Transition Metal CatalysisPalladium/Chiral LigandCatellani ReactionAxially Chiral Biaryls researchgate.net

The oxidative rearrangement of indoles into pseudoindoxyls is a common and powerful transformation. researchgate.net A critical feature of this reaction is that the 1,2-alkyl shift (pinacol-type rearrangement) of the hydroxyindolenine intermediate is often stereospecific. researchgate.net This means that the stereochemistry of the migrating carbon is retained in the final pseudoindoxyl product.

This stereospecificity is crucial for controlling the final stereochemical outcome. By synthesizing an indole precursor with the desired stereochemistry, chemists can be confident that this stereochemistry will be transferred to the spirocyclic product. An example of this is seen in Corey's enantioselective total synthesis of (+)-austamide, where the pentacyclic spiro-pseudoindoxyl core was formed using Kishi's oxidative rearrangement sequence, preserving the stereochemical integrity of the molecule. rsc.org The inherent nature of this rearrangement provides a reliable method for establishing the complex stereocenters found in yohimbine pseudoindoxyl and related natural products.

Strategic Chemical Transformations for Pseudoindoxyl Formation

The construction of the this compound framework and its analogs relies on a toolbox of strategic chemical transformations. These reactions can be broadly categorized to highlight the diverse approaches available to synthetic chemists.

Oxidative Rearrangements: This remains the most common and direct method. It involves the oxidation of a 2,3-disubstituted indole using oxidants like mCPBA, followed by an acid- or base-mediated stereospecific rearrangement. researchgate.netrsc.orgchim.it

Cascade and Domino Reactions: These highly efficient processes combine multiple bond-forming events in a single pot. Examples include the Au(III)-catalyzed nitroalkyne redox-dipolar cycloaddition cascade and the protecting-group-free cascade relay process used for mitragynine pseudoindoxyl. nih.govacs.org

Cycloaddition Reactions: Intramolecular Diels-Alder reactions have been used in early syntheses to build the polycyclic core of precursor molecules. rsc.org More recently, [3+2] cycloadditions of azomethine ylides have been developed for the diastereoselective synthesis of related spiro-pyrrolidine systems. researchgate.net

Multicomponent Reactions (MCRs): Reactions like the Ugi reaction and the Groebke–Blackburn–Bienaymé reaction allow for the rapid assembly of complex structures from three or more simple starting materials, providing efficient entry points to highly functionalized heterocyclic systems. nih.govnih.govbeilstein-journals.org

Metal-Catalyzed Cyclizations: Various transition metals, particularly gold and palladium, are used to catalyze intramolecular cyclizations and cross-coupling reactions to form the pseudoindoxyl ring system or its precursors. acs.orgnih.govresearchgate.net

Organocatalytic Annulations: Chiral organocatalysts, such as N-heterocyclic carbenes and thioureas, promote enantioselective ring-forming reactions, establishing key stereocenters early in the synthetic sequence. nih.govnih.govpitt.edu

These diverse strategies underscore the creativity and progress in modern synthetic organic chemistry, enabling the construction of architecturally complex and biologically significant molecules like this compound.

Oxidative Dearomatization and Rearrangement of Indole Precursors

Oxidative dearomatization stands as a powerful and increasingly utilized strategy for the synthesis of 3D-spirocyclic indole structures from planar aromatic precursors. rsc.orgrsc.org This approach fundamentally involves the disruption of the indole's aromaticity through an oxidation event, which then facilitates a rearrangement to form the pseudoindoxyl core.

A common method involves a two-step process initiated by the hydroxylation of the indole double bond using various oxidizing agents. This is typically followed by a pinacol-type rearrangement of the resulting hydroxyl-imine intermediate, often promoted by a strong acid or base, to yield the spiro-pseudoindoxyl ketone. While not explicitly detailed for yohimbine, this general strategy provides a conceptual blueprint for its conversion to this compound.

Table 1: Oxidizing Agents for Indole Hydroxylation

Oxidizing Agent Abbreviation
Dimethyldioxirane DMDO
meta-Chloroperoxybenzoic acid mCPBA
Nitrous acid HNO₂

The application of this method to yohimbine would involve the selective oxidation of the indole C2-C3 double bond, followed by a rearrangement that would be influenced by the steric and electronic properties of the pentacyclic yohimbine scaffold. The inherent complexity of the yohimbine molecule would necessitate careful optimization of reaction conditions to avoid undesired side reactions.

Intramolecular Cyclization Reactions in Pseudoindoxyl Synthesis

Intramolecular cyclization reactions offer a powerful means to construct the intricate architecture of pseudoindoxyls with a high degree of stereocontrol. nih.govbeilstein-journals.org These strategies often involve the formation of a key bond that closes a ring and simultaneously establishes the spirocyclic center.

One prominent example in the synthesis of yohimbine alkaloids is the use of an N-acyliminium ion cyclization sequence. This reaction has been effectively used to construct four of the five rings of the yohimbine core in a highly stereoselective manner. nih.gov While this specific example leads to the formation of the yohimbine ring system rather than the pseudoindoxyl itself, the underlying principle of intramolecular cyclization is directly relevant.

For the synthesis of a this compound analog, one could envision a strategy where a suitably functionalized tryptamine precursor undergoes an intramolecular cyclization that directly forms the spirocyclic pseudoindoxyl moiety. This might involve, for example, the cyclization of a tryptamine derivative bearing an electrophilic side chain onto the C3 position of an oxidized indole intermediate.

Cycloaddition Chemistry in the Assembly of Pseudoindoxyl Systems

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of synthetic strategies for the construction of complex polycyclic systems, including the yohimbine alkaloids. nih.govnih.gov These reactions allow for the rapid assembly of multiple rings and the stereoselective formation of several new chiral centers in a single step.

In the context of yohimbine synthesis, intramolecular Diels-Alder (IMDA) reactions have been employed to construct the DE-ring system of the alkaloid. nih.gov A scandium triflate-mediated IMDA cycloaddition has been utilized to generate de-rigidified yohimbine analogs. nih.govnih.gov

While direct application of cycloaddition to form the pseudoindoxyl core of yohimbine is not extensively documented, it is a plausible synthetic avenue. A strategy could involve a Diels-Alder reaction where one of the reacting partners contains a masked or pre-oxidized indole moiety. Subsequent transformations of the cycloadduct could then unveil the pseudoindoxyl structure. The stereochemical outcome of such a reaction would be a critical consideration, as it would dictate the relative orientation of the newly formed rings.

Synthesis of Chemically Modified Pseudoindoxyl Analogs and Derivatives

The modification of the pseudoindoxyl core offers a pathway to novel chemical entities with potentially unique properties. These modifications can range from subtle functional group transformations to more drastic alterations of the ring structure itself.

Ring Distortion and Cleavage Strategies in Pseudoindoxyl Chemistry

The concept of "ring distortion" involves the strategic cleavage and rearrangement of complex natural product scaffolds to generate novel molecular architectures. nih.govnih.gov This approach has been applied to the yohimbine framework, utilizing its inherent structural complexity as a starting point for the synthesis of diverse small molecules.

Through a series of highly selective ring-cleavage and oxidative indole rearrangement reactions, the extended tryptoline (B14887) substructure of yohimbine can be transformed into a variety of unique and complex scaffolds. nih.gov While the primary goal of these studies has been to re-engineer the biological activity of yohimbine, the chemical principles and reactions employed are relevant to the synthesis of modified pseudoindoxyl analogs. For instance, a controlled ring-opening of the E-ring of a this compound could lead to a new class of seco-pseudoindoxyls with altered conformational flexibility.

Functionalization of the Pseudoindoxyl Core for Chemical Probe Development (excluding biological activity studies)

The development of chemical probes requires the introduction of specific functional groups onto a core scaffold that can be used for detection, visualization, or interaction with biological systems. The functionalization of the pseudoindoxyl core of a yohimbine analog would be a critical step in the development of such probes.

Strategies for functionalization could include:

Derivatization of existing functional groups: The ester and hydroxyl groups present in the yohimbine scaffold could be modified to introduce reporter tags, cross-linking agents, or affinity labels.

C-H functionalization: Direct C-H functionalization of the aromatic ring or other positions on the pseudoindoxyl core could provide a means to introduce new functionality in a highly efficient manner.

Modification of the lactam nitrogen: The nitrogen atom of the pseudoindoxyl lactam could be a site for the introduction of various substituents.

The choice of functionalization strategy would depend on the specific application of the chemical probe. For example, the introduction of a fluorescent dye would be necessary for a probe designed for cellular imaging, while a biotin (B1667282) tag would be required for affinity-based protein profiling.

Table 2: Potential Functionalization Sites on the this compound Core

Site Potential Modification
Carbomethoxy group Amide formation, reduction to alcohol
Hydroxyl group Etherification, esterification
Aromatic ring Halogenation, nitration, Friedel-Crafts reactions

Biosynthesis of Pseudoindoxyl Alkaloids Within Natural Systems

General Principles of Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis

Monoterpenoid indole alkaloids (MIAs) constitute a large and diverse class of over 2,000 natural products. pugetsound.edu Their biosynthesis is a hallmark of several plant families, including Apocynaceae, Rubiaceae, and Loganiaceae. cjnmcpu.com The universal precursor for virtually all MIAs is the glucoindole alkaloid strictosidine (B192452). cjnmcpu.comfrontiersin.org The formation of strictosidine itself is a pivotal event, resulting from the condensation of two distinct metabolic pathways:

The shikimate pathway , which produces the amino acid L-tryptophan. Tryptophan is then decarboxylated to yield tryptamine (B22526). frontiersin.orgbiocyclopedia.com

The mevalonate-independent pathway (MEP) , which generates the iridoid monoterpene secologanin (B1681713). biocyclopedia.comresearchgate.net

The key enzymatic step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). cjnmcpu.comfrontiersin.orgnih.gov This reaction forms strictosidine, which serves as the last common intermediate for the entire class of MIAs. researchgate.net From this central branching point, a cascade of enzymatic reactions, including deglycosylation, cyclizations, oxidations, and rearrangements, leads to the vast structural diversity observed in MIAs, which are often categorized into major classes such as Corynanthe, Iboga, and Aspidosperma. pugetsound.eduresearchgate.net Yohimbine (B192690) belongs to the Corynanthe type alkaloids. mdpi.com

Enzymatic Pathways Leading to Pseudoindoxyl Structures

The formation of a pseudoindoxyl scaffold from a parent indole alkaloid like yohimbine represents a significant structural transformation. While the precise enzymatic pathway for yohimbine pseudoindoxyl in natural systems is not fully elucidated, insights can be drawn from chemical synthesis and the study of analogous compounds, such as mitragynine (B136389) pseudoindoxyl. clockss.orgnih.gov The conversion is believed to proceed via a critical intermediate, a 7-hydroxyindolenine derivative, which then undergoes a rearrangement to form the characteristic spiro-pseudoindoxyl core. clockss.orgchemrxiv.org

This transformation is not typically a direct biosynthetic endpoint from strictosidine but rather a modification of a more complex, fully formed indole alkaloid. For instance, studies on the related kratom alkaloid, mitragynine, show that its metabolite, 7-hydroxymitragynine, can convert into mitragynine pseudoindoxyl via a semipinacol rearrangement. nih.govchemrxiv.org A similar pathway is proposed for yohimbine, involving the oxidation of yohimbine to a 7-hydroxyyohimbine indolenine, followed by rearrangement. clockss.org

Oxidoreductases are crucial enzymes in alkaloid biosynthesis, often catalyzing reactions that form the parent ring systems and determine the ultimate class of the alkaloid. nih.gov In the context of pseudoindoxyl formation, oxidases, particularly cytochrome P450 monooxygenases, are hypothesized to play the initial, critical role. nih.gov These enzymes would catalyze the hydroxylation of the indole alkaloid precursor (e.g., yohimbine) at the C7 position, generating the reactive 7-hydroxyindolenine intermediate. clockss.orgnih.gov

This oxidation step is intrinsically linked to a change in stereochemistry. The formation of the spirocyclic center in the pseudoindoxyl structure involves a rearrangement that redefines the spatial orientation of the atoms. The stereochemistry at the C2 and C3 positions of the final pseudoindoxyl product is a direct consequence of this oxidative rearrangement process. clockss.org While reductases are fundamental in many MIA pathways for establishing specific stereoisomers, the key transformation to the pseudoindoxyl core is primarily driven by an oxidative rearrangement. nih.govacs.org

The formation of a strictosidine-derived pseudoindoxyl like this compound can be conceptualized as a multi-stage process:

Formation of the Core Indole Alkaloid: Strictosidine undergoes deglycosylation by strictosidine glucosidase (SGD), yielding a highly reactive aglycone. frontiersin.orgnih.gov This intermediate is then channeled through a series of enzymatic steps involving reductases, oxidases, and synthases to produce the specific yohimbine scaffold. pugetsound.edu

Oxidation to a 7-Hydroxyindolenine: The fully formed yohimbine molecule is then targeted by an oxidase, likely a cytochrome P450 enzyme. This enzyme catalyzes the introduction of a hydroxyl group at the C7 position, converting the indole into an indolenine structure. clockss.orgnih.gov

Rearrangement to the Pseudoindoxyl Core: The 7-hydroxyindolenine intermediate is unstable and undergoes a rearrangement reaction. This proceeds via a mechanism analogous to a semipinacol rearrangement, leading to the formation of the spiro-5-5-6-tricyclic system characteristic of pseudoindoxyls. chemrxiv.orgresearchgate.net While this rearrangement can occur spontaneously in some contexts, it may be facilitated by specific enzymes in a biological system. nih.gov

Precursor Incorporation and Metabolic Intermediates in Pseudoindoxyl Pathways

The fundamental building blocks for this compound are identical to those of all MIAs: tryptamine and secologanin. cjnmcpu.commdpi.com These precursors are incorporated via the action of strictosidine synthase to form the foundational molecule, strictosidine.

The key metabolic intermediates specific to the formation of the pseudoindoxyl structure arise late in the biosynthetic sequence. The pathway proceeds through the fully formed yohimbine alkaloid. Therefore, the most critical metabolic intermediate in the transformation to the pseudoindoxyl is the 7-hydroxyyohimbine indolenine . clockss.org This transient species is the direct precursor to the final rearranged product. The generation of this intermediate from yohimbine is the committed step toward the pseudoindoxyl scaffold.

Stereochemical Control in Biosynthetic Pathways of Pseudoindoxyls

Stereochemical control is a defining feature of alkaloid biosynthesis, with enzymes exerting precise control over the three-dimensional architecture of the products. nih.gov

The initial stereochemistry of all MIAs is established by strictosidine synthase , which exclusively produces 3-α(S)-strictosidine, ensuring that only this stereoisomer proceeds into subsequent pathways. nih.govscilit.com

Downstream enzymes, including various oxidoreductases, maintain or modify this stereochemistry to produce specific isomers like yohimbine. acs.org

The final and most critical stereochemical event in pseudoindoxyl formation is the rearrangement of the 7-hydroxyindolenine intermediate. This step creates a new spirocyclic carbon at the C2 position. Spectroscopic analyses of chemically synthesized this compound have determined the stereochemistry at the C2 and C3 positions to be (S) and (S), respectively. clockss.org

Recent research on related pseudoindoxyls has revealed that they can exist as a dynamic ensemble of stereoisomers in protic environments, exhibiting structural plasticity. researchgate.netchemrxiv.orgchemrxiv.org This suggests that while the biosynthesis may favor the formation of a specific isomer, the final product in a biological system could be a mixture of interconverting stereoisomers, which may have significant implications for its biological activity. chemrxiv.org

Advanced Analytical Methodologies for the Chemical Characterization and Study of Pseudoindoxyls

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of yohimbine (B192690) pseudoindoxyl, enabling its separation from related alkaloids and isomers. The choice of technique depends on the specific analytical requirements, including the complexity of the sample matrix and the desired level of resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of indole (B1671886) alkaloids, including yohimbine and its derivatives. While specific HPLC methods exclusively for yohimbine pseudoindoxyl are not extensively documented in publicly available literature, methodologies developed for yohimbine and its diastereomers provide a strong foundation for its analysis.

Reverse-phase HPLC is a commonly employed technique for the separation of yohimbine and its isomers, such as corynanthine (B1669447) and rauwolscine. These separations are typically achieved on C18 columns with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of these stereoisomers is critical for accurate quantification and characterization. Given the structural similarity, it is anticipated that such HPLC systems, with appropriate optimization of the mobile phase composition and gradient elution, would be effective for the separation of this compound from its parent compound and other related alkaloids.

For instance, a stability-indicating HPLC method was developed for yohimbine analysis using a reversed-phase column and a simple mobile phase of water and methanol. The development of methods for separating yohimbine from its various analogs and potential degradation products is crucial, and these can be adapted for this compound. The separation of indole alkaloids, in general, has been extensively studied, with various HPLC methods developed to resolve complex mixtures from plant extracts and cell cultures.

Table 1: Illustrative HPLC Parameters for Indole Alkaloid Separation

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium (B1175870) acetate)
Elution Gradient or Isocratic
Flow Rate 0.5 - 1.5 mL/min
Detection UV/Vis (e.g., 220 nm, 280 nm), Fluorescence, Mass Spectrometry (MS)
Temperature Ambient to controlled (e.g., 25-40 °C)

This table presents a generalized set of HPLC parameters that can serve as a starting point for the development of a specific method for this compound analysis.

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and high-throughput method for the qualitative and quantitative analysis of indole alkaloids. It is particularly useful for screening multiple samples simultaneously and for assessing the purity of compounds.

Validated HPTLC methods have been established for the simultaneous determination of various indole alkaloids in plant extracts. These methods typically utilize silica (B1680970) gel 60 F254 plates as the stationary phase and a mixture of organic solvents as the mobile phase. For instance, a mobile phase consisting of hexane-ethylacetate-methanol has been used for the separation of antipsychotic indole alkaloids. Post-chromatographic derivatization with reagents like Dragendorff's reagent can be employed to enhance the visualization and quantification of the separated alkaloids.

While specific HPTLC applications for this compound are not detailed in the available literature, the established methods for other indole alkaloids are readily adaptable. The technique's ability to separate compounds based on polarity makes it suitable for distinguishing this compound from the more polar yohimbine.

Table 2: Representative HPTLC System for Indole Alkaloid Analysis

ParameterDescription
Stationary Phase HPTLC plates coated with silica gel 60 F254
Mobile Phase e.g., Chloroform:Methanol:Ammonia or Hexane:Ethyl Acetate:Methanol in various ratios
Application Automated band-wise application
Development In a saturated twin-trough chamber
Detection Densitometric scanning at specific wavelengths (e.g., 254 nm, 280 nm) post-derivatization

This table outlines a typical HPTLC setup that could be optimized for the analysis of this compound.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For alkaloids like yohimbine, GC analysis often requires derivatization to increase their volatility and thermal stability. A method for the extraction and capillary gas chromatographic separation of yohimbine has been developed to analyze commercial yohimbe products. This typically involves a solvent extraction followed by separation on a capillary column, such as one coated with a methyl silicone stationary phase.

The application of GC to this compound may be more challenging due to its potentially lower volatility and thermal stability compared to yohimbine. The presence of the pseudoindoxyl moiety could make the molecule more prone to degradation at the high temperatures used in GC. Therefore, derivatization would likely be essential for successful GC analysis.

Mass Spectrometric Approaches for Structural Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of alkaloids, providing detailed information about their molecular weight and fragmentation patterns. When coupled with chromatographic techniques, it offers unparalleled sensitivity and selectivity for the analysis of complex mixtures.

For yohimbine, characteristic fragment ions are observed that correspond to cleavages within the pentacyclic ring structure. It is expected that this compound would exhibit a distinct fragmentation pattern, with the initial fragmentation likely involving the pseudoindoxyl moiety. By comparing the MS/MS spectra of yohimbine and this compound, the structural differences can be confirmed, and a fragmentation pathway for the pseudoindoxyl derivative can be proposed. The study of fragmentation pathways of yohimbine N-oxide and its epimers can also provide insights into the fragmentation of structurally related compounds.

The combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a highly effective technique for the analysis of alkaloids in complex matrices such as plant extracts and biological fluids. This hyphenated technique allows for the separation of individual components by HPLC, followed by their detection and identification by MS.

LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and LC/QQQ-MS (Triple Quadrupole Mass Spectrometry) have been utilized for the characterization and quantification of yohimbine and its analogs. These methods provide high mass accuracy and the ability to perform MS/MS experiments, which are crucial for the confident identification of compounds in complex mixtures. The application of such techniques would be ideal for the detection and characterization of this compound, especially if it is present as a minor component or a metabolite. The development of a rapid qualitative and quantitative method based on an HPLC-UV-MS technique has been reported for the analysis of yohimbine in commercial products, showcasing the power of this hyphenated approach.

Spectroscopic Methodologies in Chemical Research on Pseudoindoxyls

Spectroscopic analysis is fundamental to the structural elucidation of complex natural products. In the study of pseudoindoxyls, techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are indispensable for providing detailed insights into their three-dimensional structures and stereochemical nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise connectivity of atoms and their relative spatial arrangement can be determined.

For complex molecules like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed. Two-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing proton-proton and proton-carbon correlations, respectively, thereby mapping out the covalent bonding network of the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly in the form of two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining stereochemistry. These experiments detect protons that are close in space, even if they are not directly bonded. In the case of this compound, differential NOE experiments have been pivotal in determining the configuration at the C2 position. clockss.org By irradiating specific protons and observing which other protons show an enhanced signal, the relative orientation of substituents around chiral centers can be deduced. For instance, the stereochemistries at the C2 and C3 positions in this compound were clearly determined as (S) and (S), respectively, from differential NOE data. clockss.org

The integration of various NMR methodologies allows for the unambiguous assignment of the complete structure and relative stereochemistry of intricate pseudoindoxyl alkaloids.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov This technique is particularly sensitive to the three-dimensional arrangement of atoms and is therefore a valuable tool for stereochemical elucidation. clockss.orglookchem.com

In the study of pseudoindoxyl alkaloids, CD spectroscopy provides critical information for assigning the absolute configuration of stereocenters. The CD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry. For example, the CD spectra of this compound and its related compounds have been instrumental in elucidating the stereochemistries at the C2 and C3 positions. clockss.orglookchem.com

Research has shown that pseudoindoxyls with a C2(S) configuration typically exhibit a negative Cotton effect in the long-wavelength region of the CD spectrum, around 400 nm. clockss.org This empirical rule, established through the analysis of several pseudoindoxyl alkaloids, allows for the confident assignment of the C2 stereochemistry. The CD spectrum of this compound, showing such a negative Cotton effect, supports the assignment of an (S) configuration at this position. clockss.org

Interestingly, comparisons of the CD spectra of different pseudoindoxyl alkaloids, such as mitragynine (B136389) pseudoindoxyl, this compound, and β-yohimbine pseudoindoxyl, reveal similar chiroptical properties, indicating related stereochemical features. clockss.orglookchem.com The antipodal-like curves observed in the long-wavelength region for these compounds compared to others like fluorocarpamine further highlight the power of CD spectroscopy in distinguishing between different stereochemical series. clockss.orglookchem.com

Theoretical and Computational Chemistry Studies on Yohimbine Pseudoindoxyl Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of complex molecules. For the parent compound, yohimbine (B192690) hydrochloride, density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations have provided significant insights. researchgate.net These studies, typically employing basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. researchgate.net

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Conformational Analysis and Energetics of Pseudoindoxyl Scaffolds (purely theoretical)

The spirocyclic core of yohimbine pseudoindoxyl introduces significant conformational complexity. Theoretical methods are essential for exploring the potential energy surface and identifying stable conformers. The study of related complex natural products, such as mitragynine (B136389) pseudoindoxyl, has demonstrated the power of computational analysis in understanding the stereochemical outcomes of synthetic reactions. chemrxiv.org

Computational analysis of the possible diastereomers of mitragynine pseudoindoxyl revealed that the experimentally observed product of the biosynthetic pathway is also the thermodynamically most stable stereostructure. chemrxiv.org This suggests that the stereochemical outcome is under thermodynamic control. Such computational approaches are directly applicable to the this compound system to predict the relative stabilities of its various diastereomers.

The conformational analysis of spiro systems, in general, has been a subject of theoretical interest. For instance, studies on spiro-epoxides have employed molecular dynamics simulations to explore the complete conformational space. rsc.org These studies have shown that chair-like conformers are often predominant at room temperature. rsc.org For this compound, a similar approach could elucidate the preferred conformations of the six-membered rings and the orientation of the spiro-fused system.

Computational Modeling of Reaction Mechanisms in Pseudoindoxyl Synthesis and Transformation

The synthesis of pseudoindoxyls often involves an oxidative rearrangement of an indole (B1671886) precursor. researchgate.netchim.it This transformation is believed to proceed through a pinacol-type 1,2-alkyl shift. chim.it Computational modeling can provide a detailed picture of the reaction mechanism, including the structures of intermediates and transition states.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction modeling. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated, which is crucial for predicting reaction rates. For complex, multi-step reactions like the formation of aza-spiro rings, a comprehensive conformational analysis of the transition states is critical to understanding stereoselectivity. nih.gov In the context of this compound synthesis, transition state analysis could be used to understand the factors controlling the diastereoselectivity of the key rearrangement step.

Reaction Pathway Prediction

Computational methods can be used to map out the entire reaction pathway, from reactants to products, through all intermediates and transition states. This allows for a detailed understanding of the reaction mechanism and can help in identifying potential side reactions or alternative pathways. For the oxidative rearrangement leading to pseudoindoxyls, computational studies could clarify the precise nature of the intermediates and the sequence of bond-breaking and bond-forming events. For example, in the synthesis of the poly-pseudoindoxyl natural product baphicacanthcusine A, DFT was used to confirm the relative stereochemistry of the product, highlighting the predictive power of these methods in complex synthetic sequences. escholarship.org

In Silico Approaches for Rational Design of Pseudoindoxyl Synthesis

The insights gained from computational modeling can be leveraged for the rational design of more efficient and selective synthetic routes. escholarship.org By understanding the factors that control reactivity and selectivity, reaction conditions and substrates can be modified to favor the desired outcome.

For instance, if computational studies reveal that a particular transition state is stabilized by a certain substituent, this information can be used to design a modified precursor that reacts more readily or with higher selectivity. In the synthesis of mitragynine pseudoindoxyl, a modular and scalable route was developed based on a disconnection strategy that was informed by an understanding of the inherent reactivity of the building blocks. d-nb.info While not explicitly detailed as an in silico design in the traditional sense, the strategic planning of the synthesis is underpinned by the principles of physical organic chemistry that are modeled and quantified by computational methods. The development of such synthetic strategies for this compound would undoubtedly benefit from a similar computationally-informed approach.

Q & A

Q. What are the established synthetic methodologies for synthesizing yohimbine pseudoindoxyl and its derivatives?

this compound derivatives are typically synthesized via hydroxylation of indole precursors followed by pinacol-type rearrangement. For example, a metal-free approach using tBuOK in DMSO at room temperature enables hydroxylation of tetrahydrocarbazole derivatives and subsequent rearrangement to spiro pseudoindoxyl ketones . Alternative routes include NHC-catalyzed annulation (Glorius et al.) or gold-catalyzed furan ring-opening reactions (Rossi et al.), though these often require transition metals or harsh conditions . Key challenges include avoiding stoichiometric oxidants (e.g., DMDO, mCPBA) and minimizing high reaction temperatures, which complicate scalability .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s spirocyclic structure?

Structural validation relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm spiro quaternary centers and substituent positions.
  • Mass spectrometry (HRMS) for molecular formula determination (e.g., C19H22N2O for tetrahydroalstonine pseudoindoxyl) .
  • X-ray crystallography to resolve stereochemistry, though limited by crystal formation challenges in spiro compounds. Computational methods (DFT, molecular docking) further predict electronic properties and binding interactions with targets like MAO-B .

Q. What in vitro assays are used to evaluate the pharmacological activity of this compound derivatives?

MAO inhibition is assessed via fluorometric or spectrophotometric assays using recombinant human MAO-A/B enzymes. IC50 values (e.g., 1.44 µM for compound 11f against MAO-B) are determined by measuring residual enzyme activity after incubation with inhibitors. Competitive inhibition is confirmed through Lineweaver-Burk plots and Ki calculations (e.g., 11f : Ki = 0.51 ± 0.023 µM) . Reversibility is tested via dialysis recovery experiments, comparing inhibition recovery to reference drugs like safinamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MAO-B inhibition selectivity among pseudoindoxyl derivatives?

Discrepancies in selectivity (e.g., MAO-B vs. MAO-A) may arise from structural variations (e.g., N-benzylation) or assay conditions (enzyme source, substrate concentration). Methodological solutions include:

  • Standardizing enzyme sources (recombinant human MAO isoforms).
  • Conducting kinetic studies to differentiate competitive vs. non-competitive mechanisms.
  • Performing molecular dynamics simulations to analyze binding pocket interactions, particularly with MAO-B’s larger substrate cavity .

Q. What experimental design considerations are critical for optimizing the bioactivity of pseudoindoxyl derivatives in neurodegenerative disease models?

Key factors include:

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., N-benzyl groups) to enhance blood-brain barrier permeability and MAO-B affinity .
  • In vivo models : Using transgenic mice (e.g., α-synuclein models) to assess neuroprotective effects.
  • Dosage optimization : Balancing efficacy (e.g., IC50 ≤ 2 µM) with toxicity profiles, guided by preclinical pharmacokinetic studies .

Q. How can researchers address the limitations of current synthetic routes to pseudoindoxyl cores, such as low yields or harsh conditions?

Strategies include:

  • Catalyst innovation : Exploring organocatalysts (e.g., asymmetric NHC catalysts) to improve enantioselectivity without metals .
  • Solvent optimization : Replacing DMSO with biodegradable solvents to enhance sustainability.
  • Flow chemistry : Implementing continuous-flow systems to control exothermic reactions and improve scalability .

Q. What methodologies are employed to investigate the role of pseudoindoxyl derivatives in opioid receptor modulation?

Techniques include:

  • Radioligand binding assays : Measuring affinity for µ-/δ-opioid receptors (e.g., mitragynine pseudoindoxyl’s non-selective binding) .
  • Functional assays : Using GTPγS binding to assess receptor activation/inhibition.
  • In vivo behavioral tests : Evaluating analgesia in rodent models (e.g., tail-flick test) while monitoring side effects (e.g., respiratory depression) .

Methodological Resources

  • Synthetic Protocols : Refer to metal-free hydroxylation-rearrangement in Adv. Synth. Catal. .
  • MAO Assays : Follow fluorometric protocols validated in J. Med. Chem. .
  • Computational Tools : Use AutoDock Vina for docking studies and Gaussian for DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.